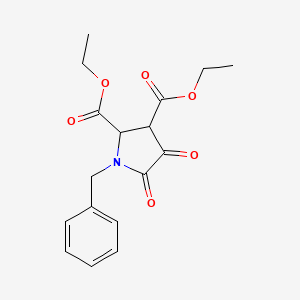

Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate is an organic compound with the molecular formula C17H19NO6 It is known for its unique structure, which includes a pyrrolidine ring substituted with benzyl and ester groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate typically involves the reaction of benzylamine with diethyl oxalate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Key Reaction Mechanisms

The compound’s reactivity arises from:

-

Electrophilic carbonyl groups at positions 4 and 5, which activate the pyrrolidine ring toward nucleophilic attack.

-

Ester groups (positions 2 and 3) that participate in hydrolysis, transesterification, or act as directing groups .

-

Benzyl substituent influencing steric and electronic effects, modulating reaction pathways.

Nucleophilic Substitution at Carbonyl Sites

The dioxo groups undergo nucleophilic substitutions with amines, alcohols, or thiols. For example:

-

Reaction with primary amines yields imine derivatives.

-

Alcohols induce transesterification under acidic or basic conditions.

Example Reaction:

Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate+R-NH2→1-Benzyl-4,5-iminopyrrolidine-2,3-dicarboxylate+Ethanol

Conditions: Reflux in ethanol, 80–100°C, 6–8 hours.

Michael Addition Reactions

The α,β-unsaturated carbonyl system formed by tautomerization allows Michael additions. Nucleophiles like malonates or Grignard reagents add to the β-position:

Dienolate intermediate+Nu−→Functionalized pyrrolidine derivatives

Outcome: Enhanced ring functionalization for drug-discovery scaffolds.

Ring-Opening and Rearrangements

Under strong basic conditions (e.g., NaOH/EtOH), the pyrrolidine ring undergoes cleavage, producing linear dicarboxylic acid derivatives. This is critical for synthesizing open-chain analogs.

Cycloaddition Reactions

The electron-deficient dioxo-pyrrolidine core participates in [3+2] cycloadditions with azides or nitrones, forming triazole or isoxazolidine hybrids.

Example Application:

-

Synthesis of heterocyclic frameworks for antimicrobial agents.

Factors Influencing Reactivity

| Factor | Effect on Reactivity | Optimal Conditions |

|---|---|---|

| Temperature | Elevated temps (100–120°C) accelerate nucleophilic substitutions and cycloadditions. | 100–120°C in polar aprotic solvents |

| Solvent | Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of carbonyl groups. | DMF or THF |

| Substituents | Electron-withdrawing groups on the benzyl ring increase electrophilicity. | – |

Comparative Reactivity with Analogues

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| Diethyl 1-hydroxypyrrolidine-2,3-dicarboxylate | Lacks dioxo groups | Reduced electrophilicity; slower substitutions |

| Diethyl pyrrolidine-2,5-dicarboxylate | No benzyl group | Higher solubility in aqueous media |

Note: The benzyl and dioxo groups in this compound uniquely enable simultaneous electrophilic and steric modulation .

科学的研究の応用

Pharmaceutical Applications

a. Medicinal Chemistry

Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate has been studied for its potential as a precursor in the synthesis of bioactive compounds. Its dioxo functionality may contribute to the development of novel pharmaceuticals targeting various diseases. The compound's structural features allow for modifications that can enhance biological activity against specific targets.

b. Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties. This makes it a candidate for further investigation in the development of antimicrobial agents, particularly against resistant strains of bacteria.

Organic Synthesis

a. Synthetic Versatility

The compound serves as an important building block in organic synthesis due to its ability to undergo various chemical reactions. It can be utilized in the formation of more complex structures through condensation reactions or as an intermediate in multi-step synthetic pathways.

b. Reaction Pathways

Several synthetic routes can be employed to produce this compound, showcasing its versatility in synthetic organic chemistry. The compound can participate in nucleophilic substitutions and cyclization reactions which are crucial for constructing diverse chemical architectures.

Case Study 1: Synthesis and Characterization

Research has focused on synthesizing this compound using various methods such as the Pechmann condensation reaction. Characterization techniques including NMR and mass spectrometry confirm the compound's structure and purity.

Case Study 2: Biological Activity Assessment

In vitro studies have assessed the biological activity of derivatives of this compound against several bacterial strains. Results indicate significant antimicrobial activity, suggesting potential applications in developing new antibiotics.

作用機序

The mechanism of action of diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

類似化合物との比較

Similar Compounds

- Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate

- Diethyl 1-benzyl-3,4-propylenedioxypyrrole-2,5-dicarboxylate

- Diethyl 4-benzyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Uniqueness

Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.

生物活性

Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate is a complex organic compound notable for its unique pyrrolidine structure and dioxo functionality. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H19NO5 and a molecular weight of approximately 333.34 g/mol. The structure features a pyrrolidine ring with two carboxylate groups and a benzyl substituent, which may enhance its reactivity and biological properties .

Key Properties:

- Molecular Weight: 333.34 g/mol

- LogP (Partition Coefficient): 0.6468 (indicating moderate lipophilicity)

- Polar Surface Area (PSA): 89.98 Ų (suggesting potential for good bioavailability) .

Anticonvulsant Activity

Research indicates that compounds with a pyrrolidine structure often exhibit anticonvulsant properties. This compound may fall into this category due to structural similarities with known anticonvulsants . Studies focusing on related pyrrolidine derivatives have shown efficacy in reducing seizure activity in various animal models.

Anti-tumor and Analgesic Properties

The presence of carbonyl groups in the structure suggests potential anti-tumor activity. Compounds similar to this compound have been linked to analgesic effects in preclinical studies . The biological mechanisms are believed to involve modulation of neurotransmitter systems.

Anti-inflammatory and Antimicrobial Effects

Preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties. Research on structurally related compounds has demonstrated effectiveness against various pathogens and inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparison with other structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl 1-hydroxynaphthalene-2,3-dicarboxylate | C15H14O4 | Hydroxynaphthalene structure |

| Diethyl 5-ethylpyridine-2,3-dicarboxylate | C13H15NO4 | Pyridine ring presence |

| Diethyl malonate | C7H10O4 | Simpler dicarboxylic ester |

This compound stands out due to its complex framework which may confer distinct reactivity and biological properties compared to these compounds.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently. These methods include nucleophilic acyl substitution reactions involving dicarboxylic acids .

- Biological Evaluation : A study published in the Journal of Medicinal Chemistry highlighted the anticonvulsant activity of pyrrolidine derivatives. The results indicated that modifications in the substituents significantly affected their efficacy .

- Pharmacological Studies : Research conducted on related compounds has demonstrated their potential as anti-inflammatory agents. For instance, derivatives with similar structural motifs were tested for their ability to inhibit pro-inflammatory cytokines in vitro .

特性

CAS番号 |

7399-18-0 |

|---|---|

分子式 |

C17H19NO6 |

分子量 |

333.3 g/mol |

IUPAC名 |

diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate |

InChI |

InChI=1S/C17H19NO6/c1-3-23-16(21)12-13(17(22)24-4-2)18(15(20)14(12)19)10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 |

InChIキー |

OJINIQXSRRIYKS-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1C(N(C(=O)C1=O)CC2=CC=CC=C2)C(=O)OCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。